Oxymorphone hydrochloride (CAS 357-07-3) is a highly potent, semi-synthetic mu-opioid receptor (MOR) agonist utilized extensively as a reference standard in neuropharmacology, pain research, and formulation development. Chemically identified as 4,5α-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride, this compound is distinguished by a ketone substitution at the C-6 position and a hydroxyl group at the C-14 position, which collectively enhance its lipophilicity and receptor binding affinity relative to classic morphinans [1]. For procurement professionals and laboratory managers, the hydrochloride salt form is specifically selected over the free base due to its high aqueous solubility, which is critical for the preparation of physiological buffers and parenteral dosing solutions [2]. Its well-characterized pharmacokinetic profile and lack of reliance on CYP450 activation make it an essential baseline material for advanced receptor assays and preclinical efficacy models[1].
Generic substitution of oxymorphone hydrochloride with closely related morphinans, such as oxycodone hydrochloride or morphine, frequently fails to meet the strict reproducibility and potency requirements of advanced experimental workflows. Substituting with oxycodone introduces a critical metabolic dependency, as oxycodone relies heavily on CYP2D6 O-demethylation to form oxymorphone in order to achieve peak mu-opioid receptor activation; this introduces severe variability in models lacking standardized CYP2D6 expression[1]. Furthermore, utilizing morphine as a substitute requires significantly higher dosing volumes due to its lower parenteral potency, which can induce vehicle-related artifacts and injection-site stress in preclinical in vivo models [2]. Finally, procuring oxymorphone free base instead of the hydrochloride salt severely limits processability, as the free base is practically insoluble in neutral aqueous media, forcing the use of organic solvents that can compromise cell-based assays [3].
In comparative receptor binding assays, oxymorphone exhibits a dramatically higher affinity for the mu-opioid receptor (MOR) than its 3-methoxy analog, oxycodone. Quantitative GTPγS binding studies and displacement assays demonstrate that oxymorphone achieves a Ki of approximately 0.78 nM, whereas oxycodone yields a Ki of ~18 nM[1]. This represents a 20- to 40-fold increase in receptor affinity, translating to significantly higher potency in receptor activation assays [1].
| Evidence Dimension | Mu-Opioid Receptor (MOR) Ki |
| Target Compound Data | Oxymorphone (Ki ~0.78 nM) |
| Comparator Or Baseline | Oxycodone (Ki ~18 nM) |
| Quantified Difference | 20- to 40-fold higher MOR affinity |
| Conditions | In vitro human MOR expression systems (e.g., CHO cells) and GTPγS binding assays |
Procuring oxymorphone ensures maximum assay sensitivity and allows for ultra-low concentration positive controls, reducing off-target effects in receptor screening.
Oxycodone acts partially as a prodrug, requiring CYP2D6-mediated O-demethylation to form oxymorphone to exert its maximum analgesic and receptor-binding effects. In populations or models with poor CYP2D6 metabolism, the oxycodone-to-oxymorphone ratio can skew to 300:1, drastically reducing efficacy [1]. Procuring oxymorphone directly bypasses this metabolic bottleneck, providing immediate, CYP2D6-independent MOR activation and eliminating the pharmacokinetic variability associated with polymorphic enzyme expression [1].
| Evidence Dimension | Requirement for CYP2D6 O-demethylation for peak activity |
| Target Compound Data | Oxymorphone (Direct active agonist, 0% reliance on CYP2D6 for MOR affinity) |
| Comparator Or Baseline | Oxycodone (High reliance on CYP2D6 O-demethylation for peak activity) |
| Quantified Difference | Elimination of up to 300-fold metabolic variability in poor metabolizer models |
| Conditions | In vivo pharmacokinetic modeling and in vitro hepatocyte metabolic stability assays |
Bypassing CYP2D6 dependency is critical for researchers requiring consistent, reproducible pharmacodynamic responses in animal models or cell lines with variable metabolic enzyme expression.
The selection of the hydrochloride salt over the free base form of oxymorphone is dictated by its superior processability in aqueous environments. Oxymorphone hydrochloride is freely soluble in water, achieving dissolution of 1 gram in approximately 4 mL of water (yielding a concentration of ~250 mg/mL) [1]. In contrast, oxymorphone free base is practically insoluble in neutral water, requiring acidic, alkaline, or organic solvent adjustments for dissolution [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Oxymorphone hydrochloride (~250 mg/mL in water) |
| Comparator Or Baseline | Oxymorphone free base (Practically insoluble in neutral water) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Standard physiological pH and room temperature aqueous dissolution |
High aqueous solubility is mandatory for formulating concentrated IV solutions and physiological assay buffers without the confounding toxicity of solvents like DMSO.
When establishing preclinical pain models, dosing volume and vehicle load are critical variables. Controlled studies indicate that parenteral oxymorphone is approximately 10-fold more potent than parenteral morphine. Specifically, 1 mg of intravenous oxymorphone hydrochloride provides an equianalgesic effect to 10 mg of intravenous morphine sulfate [1]. This enhanced lipophilicity and potency allow researchers to achieve target pharmacodynamic endpoints using significantly lower mass and volume [1].
| Evidence Dimension | Equianalgesic parenteral dosing |
| Target Compound Data | Oxymorphone hydrochloride (1 mg parenteral dose) |
| Comparator Or Baseline | Morphine sulfate (10 mg parenteral dose) |
| Quantified Difference | 10-fold higher parenteral potency |
| Conditions | In vivo equianalgesic parenteral (IV/SC) dosing models |
Procuring oxymorphone allows for micro-dosing in rodent models, minimizing injection volumes, reducing tissue trauma, and preventing vehicle-induced physiological stress.
Due to its exceptionally high affinity (Ki ~0.78 nM) and direct receptor activation without the need for metabolic conversion, oxymorphone hydrochloride is the optimal positive control for in vitro mu-opioid receptor (MOR) binding and GTPγS activation assays. It provides a stable, highly reproducible baseline that out-performs prodrug-like analogs such as oxycodone [1].
In preclinical models utilizing knockout mice or cell lines lacking standardized CYP2D6 expression, oxymorphone hydrochloride is selected to evaluate direct opioid receptor signaling. Because it bypasses the O-demethylation step required by oxycodone, it eliminates metabolic variability and ensures that observed pharmacodynamic effects are strictly receptor-mediated [1].
The high aqueous solubility of the hydrochloride salt (~250 mg/mL) makes it the preferred precursor for developing parenteral (IV/SC) dosing solutions. Formulators prioritize this salt over the free base to ensure complete dissolution in physiological buffers, avoiding the use of organic co-solvents that could induce cellular toxicity or injection-site artifacts in 10-fold lower dosing regimens compared to morphine [2][3].
Acute Toxic;Irritant;Health Hazard